molecular formula C6H9N3OS B015045 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 54030-56-7

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B015045
CAS RN: 54030-56-7
M. Wt: 171.22 g/mol
InChI Key: LYWPZKCXMFJSGI-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in the realm of chemical and pharmaceutical research due to its structural uniqueness and potential as a pharmacophore. Pyrimidines are notable for their presence in numerous biologically active compounds and their versatile chemical properties which enable a wide range of chemical transformations.

Synthesis Analysis

The synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and related compounds typically involves multistep chemical reactions, including cyclization, nitrosation, and functional group interconversions. A notable method includes the microwave-induced cyclocondensation, demonstrating the utility of modern synthetic techniques in enhancing reaction efficiency and yield (Romo et al., 2015).

Molecular Structure Analysis

Pyrimidinones, including 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, often exhibit interesting molecular geometries due to their ability to engage in hydrogen bonding. These interactions can lead to diverse supramolecular architectures, as seen in various crystallographic studies. For instance, the hydrogen bonding capabilities can result in the formation of three-dimensional frameworks or ribbon-like structures in the solid state (Ricaurte Rodríguez et al., 2007).

Chemical Reactions and Properties

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one participates in various chemical reactions, reflecting its rich chemical reactivity. These include benzylation, nitrosation, and reactions with amines to produce diverse derivatives, highlighting its versatility as a synthetic building block (Glidewell et al., 2003).

Scientific Research Applications

  • Hydrogen Bonding Studies : Research shows that hydrogen bonds in related pyrimidin-4(3H)-one derivatives form distinct structural motifs, which are significant for understanding molecular interactions and designing new materials (Orozco, Insuasty, Cobo, & Glidewell, 2009).

  • Synthesis and Properties : Studies have demonstrated successful synthesis of various derivatives of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, contributing to the field of organic chemistry and offering potential for further chemical applications (Romo, Quiroga, Insuasty, Nogueras, & Cobo, 2015).

  • Potential Antitumor Activity : Novel pyrimido[4,5-b]quinolin-4-ones, related to 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, have shown promising antitumor activity, indicating their potential use in cancer research and therapy (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

  • Fungicidal Properties : The synthesis of methyl esters of certain pyrimidin-4(3H)-one derivatives revealed fungicidal properties, adding to the chemical's potential applications in agriculture and pharmaceuticals (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

  • Efficient Synthesis Methods : A novel one-pot process for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives from 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one demonstrates efficient and high-yield chemical synthesis, beneficial for pharmaceutical and chemical manufacturing (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

  • Analgesic and Anti-inflammatory Properties : Some 2-methylthio-3-substituted pyrimidin-4(3H)-one derivatives have shown potent analgesic, anti-inflammatory, and mild ulcerogenic properties, suggesting their use in medical treatments (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).

  • Potential in Drug Discovery : Research has synthesized and evaluated various derivatives for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, indicating their use in antitumor therapy and drug discovery (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The precautionary statements associated with this compound are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWPZKCXMFJSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288856
Record name 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

54030-56-7
Record name 54030-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Insuasty, D Becerra, J Quiroga… - Journal of …, 2013 - Wiley Online Library
The 5,6,7,8,9,10‐hexahydro‐2‐methylthiopyrimido[4,5‐b]quinolines 4a, 4b, 4c, 4d,5a, 5b, 5c, 5d and their oxidized forms 6a, 6b, 6c, 6d,7a, 7b, 7c, 7d were obtained from the reaction of …
M Dabiri, H Arvin‐Nezhad… - Journal of Heterocyclic …, 2007 - Wiley Online Library
Pyrimido[4,5‐d]pyrimidine‐2,5‐dione derivatives have been synthesized in high yields in a novel, onepot, and efficient process by condensation of 6‐amino‐3‐methyl‐2‐(methylthio)…
D Becerra, B Insuasty, J Cobo… - … Section C: Crystal …, 2010 - scripts.iucr.org
The molecules of the title compound, C26H25N3OS, which was prepared by means of an acid-catalysed cyclocondensation reaction between a 6-aminopyrimidinone and 2,6-…
Number of citations: 2 scripts.iucr.org
J Quiroga, J Trilleras, R Abonía, B Insuasty… - … : Online Journal of …, 2009 - arkat-usa.org
A study of formylation of 6-aminopyrimidines leads to the conclusion that the formylation at C5 occurs only when there is no contribution of heteroaromaticity in the pyrimidine ring and …
Number of citations: 11 www.arkat-usa.org
JM de la Torre, M Nogueras, J Cobo - Arabian Journal of Chemistry, 2019 - Elsevier
A high-throughput method to obtain several pyrimido[4,5-e][1,4]diazepines is described by a two-step acylation/cyclization sequence from key intermediates 6-amino-5-(amino)…
R Bharti, P Kumari, T Parvin… - Current Organic …, 2018 - ingentaconnect.com
Background: Aminopyrimidines represent very important class of functionalized heterocycles having wide applications in organic and medicinal chemistry. Recently, considerable …
A HM Elwahy, MR Shaaban - Current Organic Synthesis, 2014 - ingentaconnect.com
Heterocycles constitute the largest diversity of organic molecules of chemical, biomedical, and industrial significance. They widely exist in numerous natural products, such as vitamins, …
BM Sahoo, BVV Kumar, KC Panda, J Sruti… - Current …, 2022 - ingentaconnect.com
Green chemistry is also referred to as sustainable technology, which involves the design, synthesis, processing and the use of chemical substances by reducing or eliminating the …
A Bazgir, AM Astaraki
Number of citations: 0

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